Calculated LogP Elevation: 2.82-Unit Increase Relative to C2 Analog
2-Bromo-1,1-diethoxyoctane exhibits a calculated octanol-water partition coefficient (LogP) of approximately 4.12 , compared to 1.46 for the standard C2 homolog 2-bromo-1,1-diethoxyethane [1]. The 2.82-unit LogP increase corresponds to a theoretical ~660-fold higher concentration in the octanol phase at equilibrium, enabling preferential partitioning into lipophilic reaction media or biological membranes.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP ≈ 4.12 |
| Comparator Or Baseline | 2-Bromo-1,1-diethoxyethane: LogP = 1.46 |
| Quantified Difference | Δ LogP = +2.66 to +2.82 (depending on calculation method) |
| Conditions | In silico calculation (Molbase database / Chemexper database values) |
Why This Matters
Higher LogP predicts superior solubility and partitioning in nonpolar solvents, lipid bilayers, and hydrophobic polymer matrices, directly informing solvent selection for reactions and purification strategies.
- [1] Chemexper. Bromoacetaldehyde diethyl acetal - CAS 2032-35-1. http://newsearchbe2.chemexper.com/chemicals/supplier/cas/2032-35-1+Bromoacetaldehyde+diethyl+acetal.html (accessed 2026-04-20). View Source
